molecular formula C22H27N5O2 B7549017 1-Butyl-4-[8-(4-methoxyphenyl)imidazo[1,2-A]pyrazine-2-carbonyl]piperazine

1-Butyl-4-[8-(4-methoxyphenyl)imidazo[1,2-A]pyrazine-2-carbonyl]piperazine

Cat. No.: B7549017
M. Wt: 393.5 g/mol
InChI Key: UWPDFZATCZAMBC-UHFFFAOYSA-N
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Description

1-Butyl-4-[8-(4-methoxyphenyl)imidazo[1,2-A]pyrazine-2-carbonyl]piperazine is a complex organic compound that belongs to the class of imidazo[1,2-A]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both imidazo and pyrazine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-Butyl-4-[8-(4-methoxyphenyl)imidazo[1,2-A]pyrazine-2-carbonyl]piperazine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[1,2-A]pyrazine derivative . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Butyl-4-[8-(4-methoxyphenyl)imidazo[1,2-A]pyrazine-2-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the imidazo and pyrazine rings.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Butyl-4-[8-(4-methoxyphenyl)imidazo[1,2-A]pyrazine-2-carbonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-4-[8-(4-methoxyphenyl)imidazo[1,2-A]pyrazine-2-carbonyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

1-Butyl-4-[8-(4-methoxyphenyl)imidazo[1,2-A]pyrazine-2-carbonyl]piperazine can be compared with other imidazo[1,2-A]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

IUPAC Name

(4-butylpiperazin-1-yl)-[8-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-3-4-10-25-12-14-26(15-13-25)22(28)19-16-27-11-9-23-20(21(27)24-19)17-5-7-18(29-2)8-6-17/h5-9,11,16H,3-4,10,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPDFZATCZAMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CN3C=CN=C(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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